molecular formula C20H19N3O7 B2505293 N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide CAS No. 862808-29-5

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide

Cat. No.: B2505293
CAS No.: 862808-29-5
M. Wt: 413.386
InChI Key: BFQHPUGSRGJDFD-UHFFFAOYSA-N
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Description

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide (PubChem CID: 4206672) is a synthetic organic compound with the molecular formula C16H17N3O7 . It features a hybrid molecular architecture combining a 1,4-benzodioxane ring system with a 1,3,4-oxadiazole core, further substituted with a 3,4,5-trimethoxybenzamide group. This structural motif is of significant interest in medicinal chemistry research, particularly in the development of novel heterocyclic compounds. Compounds based on the 1,3,4-oxadiazole scaffold linked to a 1,4-benzodioxane skeleton have been reported in scientific literature to exhibit a range of promising biological activities. Research into analogous structures has indicated potential for antibacterial properties and FabH inhibition, a key target in antibacterial drug discovery . The specific stereoelectronic properties imparted by the 1,3,4-oxadiazole and 1,4-benzodioxane rings make this compound a valuable scaffold for structure-activity relationship (SAR) studies in pharmaceutical and biochemical research. This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant safety data sheet (SDS) and handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O7/c1-25-15-9-12(10-16(26-2)17(15)27-3)18(24)21-20-23-22-19(30-20)11-4-5-13-14(8-11)29-7-6-28-13/h4-5,8-10H,6-7H2,1-3H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFQHPUGSRGJDFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide typically involves multiple steps. One common synthetic route begins with the preparation of the 2,3-dihydro-1,4-benzodioxin-6-ylamine, which is then reacted with various reagents to form the oxadiazole ring.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the oxadiazole ring or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzodioxin or oxadiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as sodium borohydride (NaBH4), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents like DMF, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the benzodioxin ring, while substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. For instance, it can inhibit cholinesterase enzymes, which are crucial in the breakdown of neurotransmitters. This inhibition can lead to increased neurotransmitter levels, potentially benefiting conditions like Alzheimer’s disease . The compound may also interact with bacterial cell walls, disrupting biofilm formation and exhibiting antibacterial properties .

Comparison with Similar Compounds

Key Observations :

  • Sulfanyl acetamide derivatives (e.g., ) demonstrate superior antibacterial efficacy, suggesting that the sulfanyl linker may improve membrane penetration or target affinity.
  • The methylsulfanylbenzamide analogue () has a lower molecular weight (369.39 vs. 431.419 for the sulfonyl variant), which may correlate with improved pharmacokinetic properties.

Biological Activity

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzodioxin moiety and an oxadiazole ring. Its molecular formula is C17H19N3O4C_{17}H_{19}N_{3}O_{4} with a molecular weight of approximately 341.35 g/mol. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC17H19N3O4
Molecular Weight341.35 g/mol
SMILESC1COC2=C(O1)C=CC(=C2)C3=CC4=C(C=C3)N=C(N4)CCN

Biological Activity Overview

Research indicates that compounds containing the oxadiazole moiety often exhibit a wide range of biological activities including:

  • Anticancer Activity : Some derivatives have shown significant cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : Certain oxadiazole derivatives have demonstrated efficacy against bacterial strains.
  • Anti-inflammatory Effects : Some studies suggest potential anti-inflammatory properties.

Anticancer Activity

A study published in MDPI highlights that oxadiazole derivatives can induce apoptosis in cancer cells. For instance, compounds similar to this compound were tested against human leukemia and breast cancer cell lines, showing IC50 values in the sub-micromolar range .

Table 1: Cytotoxicity of Oxadiazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-70.65Apoptosis induction
Compound BU-9372.41Cell cycle arrest
N-[...]-BenzamideCEM-13<0.5Caspase activation

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several proposed pathways include:

  • Inhibition of Enzymatic Activity : Some oxadiazoles inhibit specific enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in malignant cells.
  • Cell Cycle Modulation : Certain derivatives may interfere with the normal progression of the cell cycle.

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Study on Anticancer Properties : A recent investigation demonstrated that a related oxadiazole derivative exhibited potent anticancer activity against breast cancer cell lines with significant selectivity compared to non-cancerous cells .
  • Antibacterial Efficacy : Another study found that oxadiazole derivatives showed effective inhibition against Mycobacterium tuberculosis and other bacterial strains .

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